3-(Hydroxymethyl)cyclohexanone
Overview
Description
3-(Hydroxymethyl)cyclohexanone, also known as HC or HCCH, is a cyclic ketone that has been extensively studied due to its potential applications in various fields. It has a molecular formula of C7H12O2 and an average mass of 128.169 Da .
Synthesis Analysis
3-Hydroxymethylcyclohexene, a related compound, is formed during the dehydrochlorination of di (trans-2-chlorocyclohexylmethyl)formal by the action of alcoholic alkali, followed by methanolysis of dehydrochlorination of trans-1-hydroxymethyl-2-chlorocyclohexane by the action of potassium acetate . It can be used as a starting material for the synthesis of cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione by photocatalytic oxidation using titanium dioxide nanoparticles .
Molecular Structure Analysis
The molecular structure of 3-(Hydroxymethyl)cyclohexanone consists of a six-membered carbon ring with a ketone functional group and a hydroxymethyl group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Hydroxymethyl)cyclohexanone include a density of 1.1±0.1 g/cm3, a boiling point of 222.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .
Scientific Research Applications
Environmental Chemistry
In environmental chemistry, this compound is explored for its potential use in the degradation of pollutants. It could be part of a catalytic system that helps break down harmful organic compounds in the environment, thus contributing to pollution control and remediation efforts.
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to cyclohexanone, which is known to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae .
Mode of Action
Based on its structural similarity to cyclohexanone, it may interact with its targets in a similar manner .
Pharmacokinetics
Cyclohexanone, a structurally similar compound, is known to have poor absorption and distribution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Hydroxymethyl)cyclohexanone. For instance, the yield of cyclohexanone, a similar compound, was significantly increased under mild conditions (80 °C, ambient pressure) when catalyzed by h-WO3 nanorods .
properties
IUPAC Name |
3-(hydroxymethyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGKTIHFHBTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306160 | |
Record name | 3-(Hydroxymethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32916-58-8 | |
Record name | 3-(Hydroxymethyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32916-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxymethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)cyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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